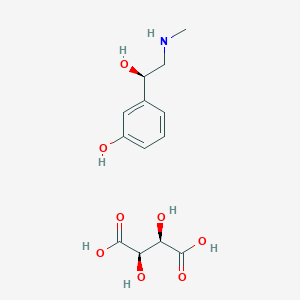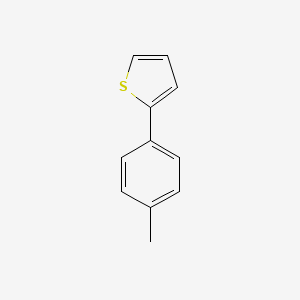
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE is a synthetic organic compound belonging to the class of thiatricarbocyanine dyes. These compounds are known for their intense coloration and are often used in various scientific and industrial applications, including as fluorescent probes and in photodynamic therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE typically involves the condensation of appropriate aldehydes with thiatriazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can help in scaling up the production while maintaining the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogen or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different absorption spectra.
Substitution: Substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to bind to specific sites, enabling visualization and tracking of biological processes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE BROMIDE
- 3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE CHLORIDE
Uniqueness
3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE is unique due to its specific iodide counterion, which can influence its solubility, stability, and interaction with biological targets. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
19208-25-4 |
|---|---|
Fórmula molecular |
C30H31IN2S2 |
Peso molecular |
610.61 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


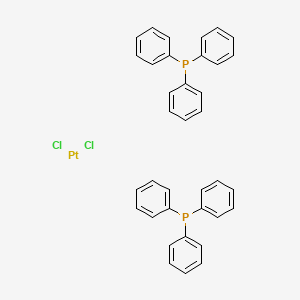

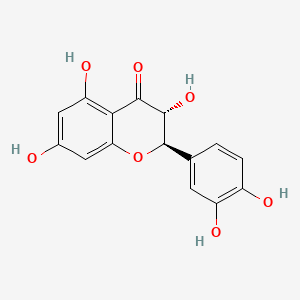
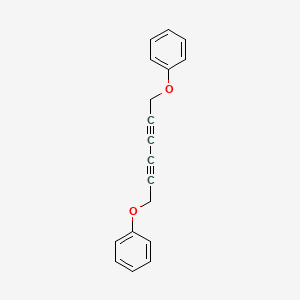
![Quinolinium,1-methyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1)](/img/structure/B1144243.png)
